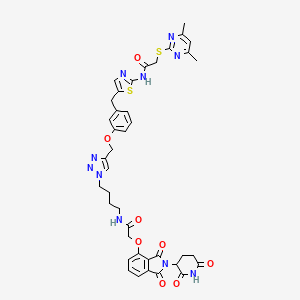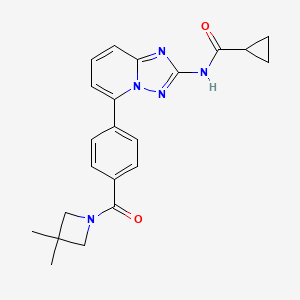
ソルシチニブ
概要
説明
Solcitinib, also known as GSK2586184 or GLPG0778, is a selective Janus kinase 1 (JAK1) inhibitor . It has been used in trials studying the treatment of psoriasis, lupus, and ulcerative colitis . Solcitinib is an orally active, competitive, potent, selective JAK1 inhibitor, with an IC50 of 9.8 nM .
Molecular Structure Analysis
The molecular formula of Solcitinib is C22H23N5O2 . Its molecular weight is 389.45 . The structure of Solcitinib includes a cyclopropane carboxamide group linked to a [1,2,4]triazolo[1,5-a]pyridine group .
Physical And Chemical Properties Analysis
Solcitinib has a molecular weight of 389.45 . It is a solid substance with a white to off-white appearance . The compound has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds .
科学的研究の応用
免疫関連皮膚疾患における逆説的反応の治療
ソルシチニブは、ヤヌスキナーゼ(JAK)阻害剤として、免疫関連皮膚疾患における逆説的反応の治療における潜在的な用途について検討されてきました {svg_1}. これらの逆説的反応は、炎症性皮膚疾患の生物学的製剤治療後に、他の免疫介在性皮膚疾患(主に乾癬およびアトピー性皮膚炎)の新規発症または悪化を指します {svg_2}.
結合組織疾患(CTDs)の治療
ソルシチニブは、関節リウマチ(RA)、全身性エリテマトーデス、皮膚筋炎、全身性硬化症、シェーグレン症候群など、さまざまな結合組織疾患(CTDs)の治療における有効性についても研究されています {svg_3}. ソルシチニブが標的とするJAK-STATシグナル伝達経路は、これらの疾患の病因に重要な役割を果たしています {svg_4}.
複数のサイトカイン産生の減少
ソルシチニブなどのJAK阻害剤は、複数のサイトカインの産生を減らし、炎症を抑制する可能性を示しています {svg_5}. この特性は、さまざまな炎症性疾患の治療に有益な可能性があります。
迅速な作用発現
ソルシチニブなどのJAK阻害剤の利点の1つは、迅速な作用発現です {svg_6}. これにより、症状の迅速な緩和を必要とする状態にとって有望な選択肢となっています。
コルチコステロイド依存性の減少
JAK阻害剤は、特に難治性の症例において、コルチコステロイド依存性とその関連する有害事象を減らす可能性があります {svg_7}. これにより、現在コルチコステロイド治療に依存している患者の生活の質を向上させることができます。
安全性と副作用
ソルシチニブやその他のJAK阻害剤は、さまざまな状態の治療に有望な結果を示していますが、特にウイルス感染など、日和見感染を引き起こす可能性があることに注意することが重要です {svg_8}. CTDsにおけるJAK阻害の有効性と安全性を判断するには、特に高度に選択的な阻害剤に関するさらなる臨床データが必要です {svg_9}.
作用機序
Target of Action
Solcitinib, also known as GSK2586184 or GLPG0778, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a crucial component of the Janus Kinase–Signal Transducer and Activator of Transcription (JAK–STAT) pathway , which plays a significant role in intracellular signaling of cytokines of numerous cellular processes .
Mode of Action
As a JAK1 inhibitor, Solcitinib competitively inhibits the enzymatic activity of JAK1 . This inhibition disrupts the JAK-STAT signaling pathway, leading to diminished cytokine actions and autoantibody secretion .
Biochemical Pathways
The JAK-STAT pathway is a critical signaling cascade that links cytokines, chemokines, and growth factors to the transcription of STAT-dependent genes . The pathway is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting JAK1, Solcitinib disrupts this pathway, leading to changes in these cellular processes .
Result of Action
The inhibition of JAK1 by Solcitinib leads to a decrease in the activation of the JAK-STAT pathway . This results in diminished cytokine actions and autoantibody secretion , which can help to alleviate symptoms in conditions such as psoriasis and systemic lupus erythematosus .
Safety and Hazards
生化学分析
Biochemical Properties
Solcitinib interacts with the JAK-STAT signaling pathway, which is a crucial hub for cytokine secretion mediating different inflammatory and cellular responses . The JAK-STAT pathway is involved in various biological processes such as hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis . Solcitinib, by inhibiting JAK1, can influence these processes.
Cellular Effects
Solcitinib has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cellular activation, differentiation, and survival, leading to diminished cytokine actions and autoantibody secretion .
Molecular Mechanism
The molecular mechanism of Solcitinib involves its interaction with JAK1. By inhibiting JAK1, Solcitinib can prevent the activation of the JAK-STAT signaling pathway . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Solcitinib can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Solcitinib can vary with different dosages in animal models
Metabolic Pathways
特性
IUPAC Name |
N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYACSQFXVMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206163-45-2 | |
| Record name | Solcitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOLCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is the primary mechanism of action of Solcitinib?
A1: Solcitinib is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by Solcitinib are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, Solcitinib disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []
Q2: What evidence exists for Solcitinib's efficacy in treating psoriasis?
A2: While Solcitinib has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that Solcitinib is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.
Q3: What is the current status of Solcitinib's development as a therapeutic agent?
A5: Based on the available information, Solcitinib appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


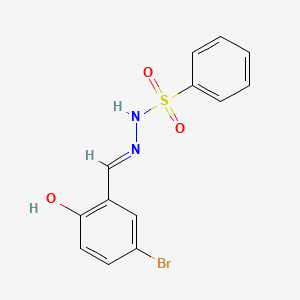
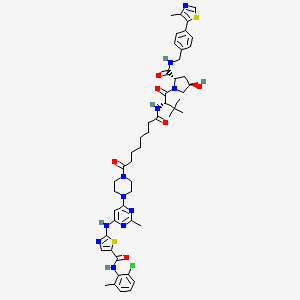
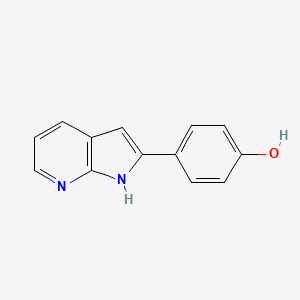
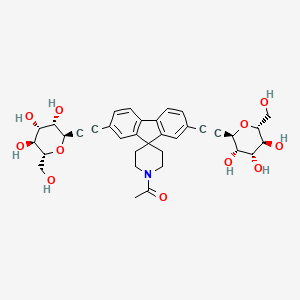
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
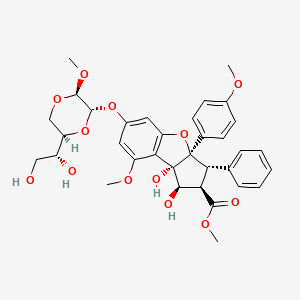
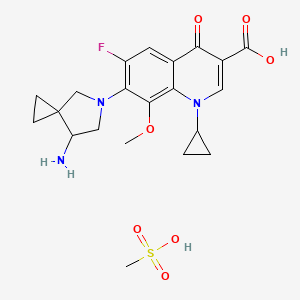

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)
